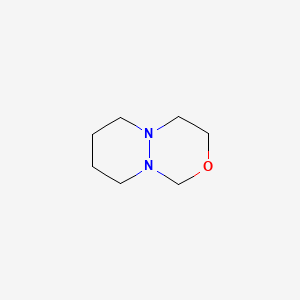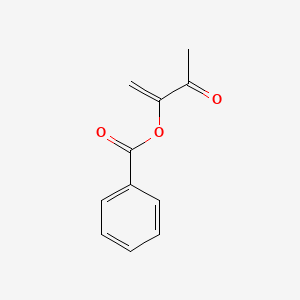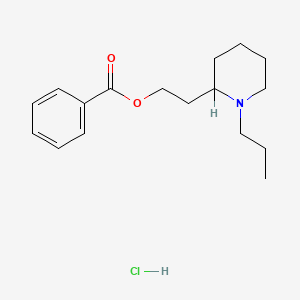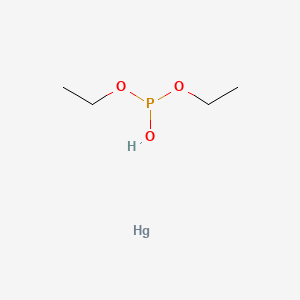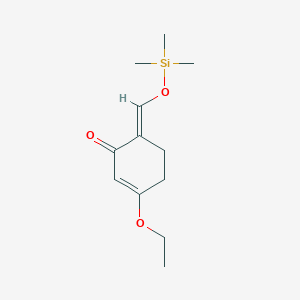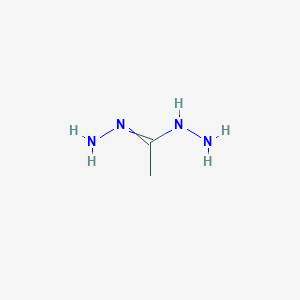![molecular formula C12H11NS B14454179 4-[(Phenylsulfanyl)methyl]pyridine CAS No. 71897-39-7](/img/structure/B14454179.png)
4-[(Phenylsulfanyl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Phenylsulfanyl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenylsulfanyl group at the 4-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and phenylsulfanyl groups imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylsulfanyl)methyl]pyridine can be achieved through several methods. One common approach involves the reaction of 4-chloromethylpyridine with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the phenylsulfanyl group.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, 4-bromomethylpyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate. This method offers high yields and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
4-[(Phenylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the pyridine ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Nitro- or halogen-substituted pyridine derivatives.
科学的研究の応用
4-[(Phenylsulfanyl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antiviral properties due to the presence of the pyridine ring.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 4-[(Phenylsulfanyl)methyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The phenylsulfanyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
4-Methylpyridine: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
4-Phenylpyridine: Contains a phenyl group instead of a phenylsulfanyl group, affecting its electronic properties and interactions.
4-(Methylthio)pyridine: Contains a methylthio group instead of a phenylsulfanyl group, leading to differences in steric and electronic effects.
Uniqueness
4-[(Phenylsulfanyl)methyl]pyridine is unique due to the presence of both the phenylsulfanyl and pyridine groups, which confer distinct chemical properties. The phenylsulfanyl group enhances the compound’s hydrophobicity and ability to participate in specific interactions, while the pyridine ring provides a versatile platform for further functionalization.
特性
CAS番号 |
71897-39-7 |
|---|---|
分子式 |
C12H11NS |
分子量 |
201.29 g/mol |
IUPAC名 |
4-(phenylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C12H11NS/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-9H,10H2 |
InChIキー |
UXCAQIZFWNKKHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
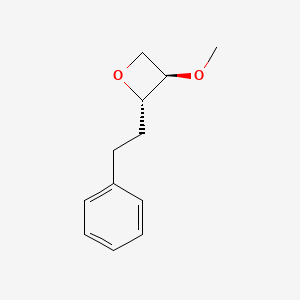
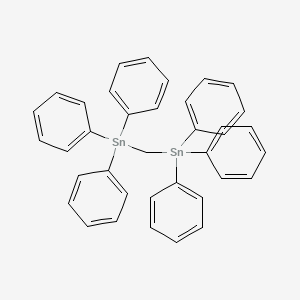

![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)
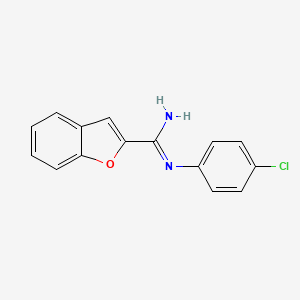
![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
